molecular formula C13H10N2O B14889468 4-Phenylazobenzaldehyde

4-Phenylazobenzaldehyde

Cat. No.: B14889468
M. Wt: 210.23 g/mol
InChI Key: GCMCYBSKSAMSFH-UHFFFAOYSA-N
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Description

4-Phenylazobenzaldehyde is an organic compound with the molecular formula C13H10N2O. It is characterized by the presence of a phenyl group attached to an azobenzene moiety, which in turn is connected to an aldehyde group. This compound is known for its vibrant color and is often used in various chemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylazobenzaldehyde can be synthesized through several methods. One common approach involves the diazotization of aniline followed by coupling with benzaldehyde. The reaction typically requires acidic conditions and a temperature-controlled environment to ensure the stability of the diazonium salt intermediate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced catalytic systems to enhance yield and purity. The process may include steps such as purification through recrystallization and the use of solvents like ethanol or methanol to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylazobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenylazobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylazobenzaldehyde primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, such as in the development of light-responsive materials and in the study of molecular switches. The molecular targets and pathways involved include interactions with cellular components that respond to changes in molecular conformation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an azobenzene moiety with an aldehyde group, which imparts distinct chemical reactivity and photoresponsive properties. This makes it particularly valuable in applications requiring precise control over molecular conformation and reactivity .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-phenyldiazenylbenzaldehyde

InChI

InChI=1S/C13H10N2O/c16-10-11-6-8-13(9-7-11)15-14-12-4-2-1-3-5-12/h1-10H

InChI Key

GCMCYBSKSAMSFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O

Origin of Product

United States

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